N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS No.: 898449-77-9
Cat. No.: VC6872666
Molecular Formula: C21H24FN3O4S
Molecular Weight: 433.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898449-77-9 |
|---|---|
| Molecular Formula | C21H24FN3O4S |
| Molecular Weight | 433.5 |
| IUPAC Name | N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |
| Standard InChI | InChI=1S/C21H24FN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27) |
| Standard InChI Key | UFDBINPBBBMRBI-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Introduction
N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with a unique molecular structure. It is characterized by its CAS number, 898449-77-9, and molecular formula C21H24FN3O4S, with a molecular weight of 433.5 g/mol . This compound features a fluorophenyl group, a piperidine moiety, and a sulfonamide linkage, which are crucial for its potential biological properties.
Synthesis and Preparation
While specific synthesis protocols for N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These typically include the formation of the piperidine ring, introduction of the sulfonamide group, and attachment of the fluorophenyl moiety. Reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.
Biological Activity and Potential Applications
Although specific biological activity data for N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is not readily available, compounds with similar structural features have shown potential in various therapeutic areas. For instance, sulfonamides are known for their antimicrobial properties, and fluorophenyl groups can enhance lipophilicity, which is beneficial for drug penetration and efficacy.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological evaluation, and potential applications. In vitro and in vivo studies would be essential to determine its efficacy and safety profile. Additionally, computational modeling could provide insights into its potential interactions with biological targets.
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